

solubility and stability of 3-[4-(Trifluoromethyl)phenyl]morpholine

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Compound of Interest

Compound Name: 3-[4-(Trifluoromethyl)phenyl]morpholine

Cat. No.: B2905402

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An In-depth Technical Guide to the Solubility and Stability of **3-[4-(Trifluoromethyl)phenyl]morpholine**

Authored by: Senior Application Scientist Introduction

3-[4-(Trifluoromethyl)phenyl]morpholine is a synthetic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its structure, featuring a morpholine ring attached to a trifluoromethyl-substituted phenyl group, makes it a valuable intermediate in the synthesis of diverse pharmaceutical agents, particularly those targeting neurological disorders and in the development of agrochemicals.^{[1][2]} The trifluoromethyl moiety is often incorporated into drug candidates to enhance metabolic stability, binding affinity, and lipophilicity, thereby improving pharmacokinetic profiles.^[2]

For any compound progressing through the drug development pipeline, a thorough understanding of its fundamental physicochemical properties is paramount. Among these, solubility and stability are arguably the most critical. Aqueous solubility directly influences a drug's absorption and bioavailability, while chemical stability dictates its shelf-life, storage conditions, and potential for degradation into inactive or harmful byproducts.^{[3][4]} This guide provides a comprehensive technical overview of the methodologies and scientific rationale for assessing the solubility and stability of **3-[4-(Trifluoromethyl)phenyl]morpholine**, designed for researchers, chemists, and formulation scientists in the pharmaceutical industry.

Physicochemical Profile

The inherent properties of a molecule govern its behavior in both biological and formulation contexts. The key physicochemical descriptors for **3-[4-(Trifluoromethyl)phenyl]morpholine** are summarized below. The presence of the basic morpholine nitrogen (pKa of the secondary amine is anticipated to be around 8-9) and the lipophilic trifluoromethylphenyl group suggests a complex solubility profile, likely dependent on pH and the solvent system.[\[5\]](#)

Table 1: Physicochemical Properties of **3-[4-(Trifluoromethyl)phenyl]morpholine**

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₂ F ₃ NO	[6]
Molecular Weight	231.21 g/mol	[6] [7]
IUPAC Name	3-[4-(trifluoromethyl)phenyl]morpholine	[7]
CAS Number	1024174-16-0	[7]
Predicted XLogP3	2.6	[8]
Hydrogen Bond Donors	1 (Morpholine N-H)	[8]
Hydrogen Bond Acceptors	1 (Morpholine Oxygen)	[8]

Note: XLogP3 is a computed measure of lipophilicity. Higher values indicate greater lipid solubility.

Solubility Characterization

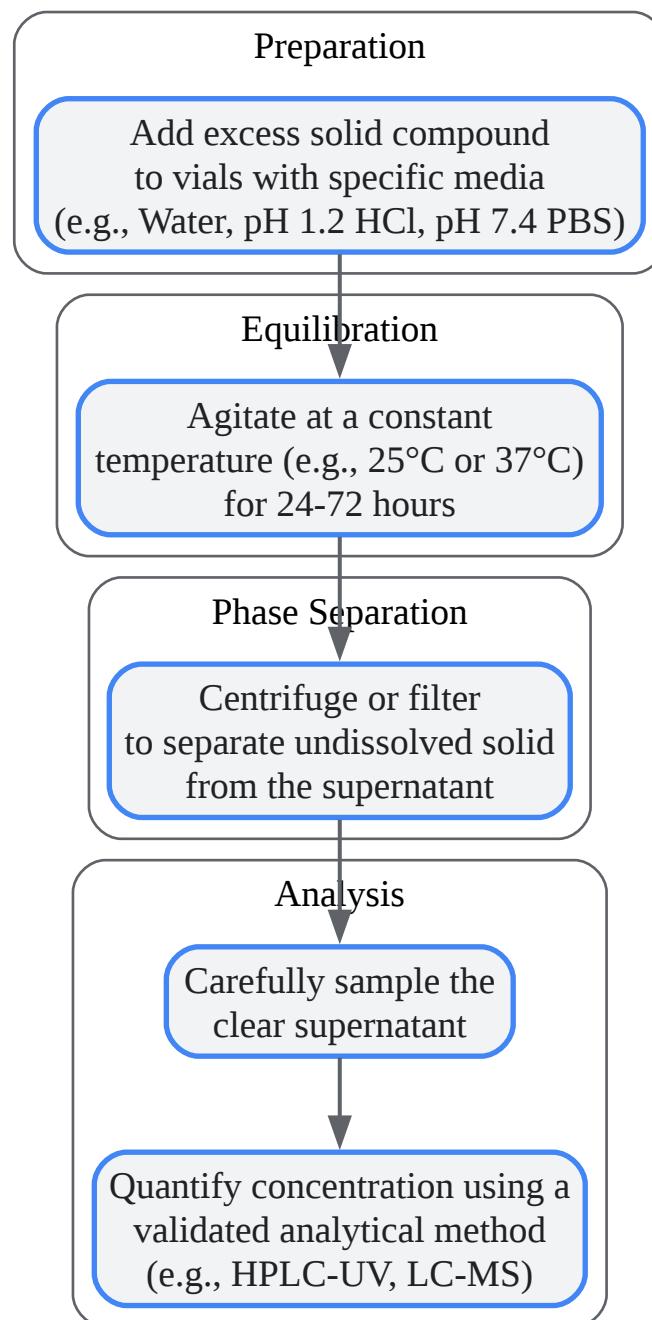
Solubility is a critical determinant of a drug's journey from administration to its site of action. In drug discovery, it is assessed in two primary forms: kinetic and thermodynamic solubility.[\[9\]](#)

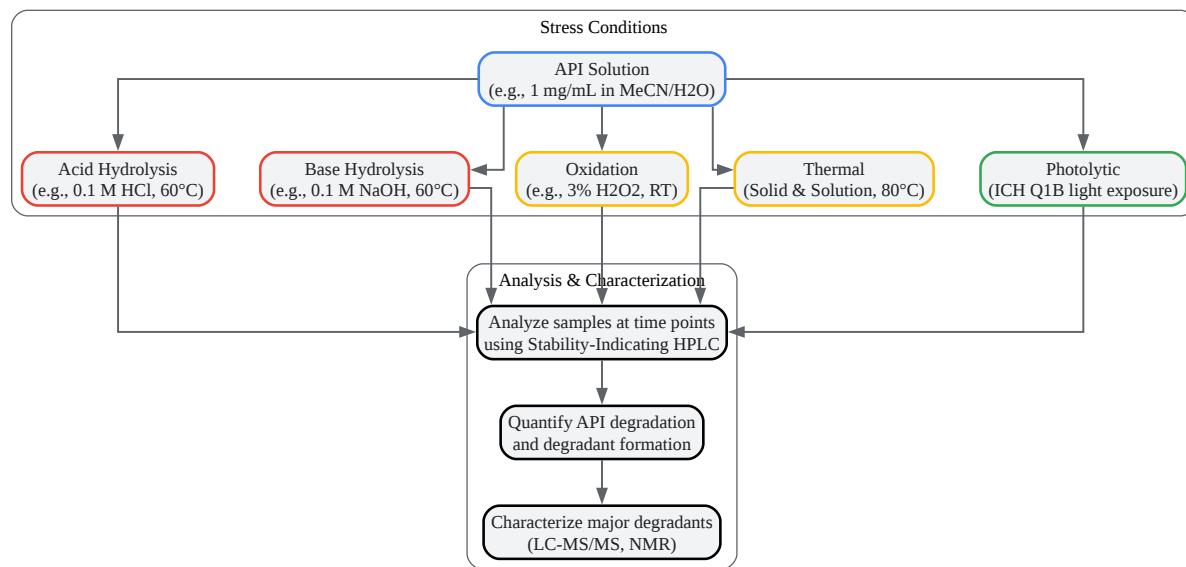
- Kinetic Solubility: Measures the concentration at which a compound, dissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer. It is a high-throughput screening method used in early discovery to quickly flag compounds that may have solubility issues.[\[9\]](#)[\[10\]](#)

- Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. This measurement is more time-intensive but provides the definitive solubility value crucial for pre-formulation and later development stages.[9][11]

Experimental Workflow for Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method remains the gold standard for determining thermodynamic solubility due to its accuracy and direct measurement of equilibrium.[3] The causality behind this choice rests on allowing the system to reach its lowest energy state, providing a true measure of the compound's solubility in a given medium.





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